2-Phenyl-1,3-thiazol-4-ol
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Overview
Description
2-Phenyl-1,3-thiazol-4-ol is a chemical compound with the empirical formula C9H7NOS . It has a molecular weight of approximately 177.22 . The IUPAC name for this compound is 2-phenyl-1,3-thiazol-4 (5H)-one .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-thiazol-4-ol consists of a five-membered thiazole ring attached to a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
2-Phenyl-1,3-thiazol-4-ol is a solid at room temperature . It has a boiling point of 119-121°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Pharmaceutical Applications
2-Phenyl-1,3-thiazol-4-ol: and its derivatives are widely recognized for their pharmacological significance. They exhibit a range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These compounds are integral in the synthesis of drugs like sulfathiazole (antimicrobial) and ritonavir (antiretroviral) .
Agricultural Chemistry
In agriculture, thiazole derivatives serve as agrochemicals due to their antimicrobial properties, which are essential for protecting crops from various diseases . They are also involved in the synthesis of compounds that exhibit antioxidant properties, beneficial for increasing the shelf life of agricultural products .
Material Science
2-Phenyl-1,3-thiazol-4-ol: plays a role in material science, particularly in the development of photographic sensitizers and liquid crystals . These materials are crucial for various industrial applications, including display technologies and photographic processes.
Chemical Synthesis
This compound is utilized in chemical synthesis as a building block for creating complex molecules. It’s involved in reactions such as cyclization and arylation , which are fundamental in the development of new chemical entities .
Environmental Science
Thiazole derivatives, including 2-Phenyl-1,3-thiazol-4-ol , are used in environmentally friendly chemical processes. They are employed in reactions that take place in water, which is a non-toxic and economically viable solvent, aligning with the principles of green chemistry .
Biochemistry
In biochemistry, thiazole compounds are part of the study of enzymatic reactions and biochemical pathways . They can influence physiological systems by activating or inhibiting specific enzymes or receptors .
Industrial Applications
Industrially, thiazole derivatives are incorporated into products like rubber vulcanization agents, catalysts , dyes , pigments , and chromophores . These applications demonstrate the versatility of 2-Phenyl-1,3-thiazol-4-ol in various manufacturing processes .
Analytical Methods
In analytical chemistry, thiazole derivatives are part of the development of new analytical methods . They can be used as standards or reagents in chemical assays and play a role in the synthesis of analytical markers .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole compounds have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
properties
IUPAC Name |
2-phenyl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLIFHRMDXEBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340949 |
Source
|
Record name | 2-Phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827-45-2 |
Source
|
Record name | 2-Phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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